molecular formula C15H20O2 B14197095 Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate CAS No. 832712-93-3

Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate

Cat. No.: B14197095
CAS No.: 832712-93-3
M. Wt: 232.32 g/mol
InChI Key: NUFYVHLXECOIGC-UHFFFAOYSA-N
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Description

Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a methyl ester group attached to a pent-2-enoate backbone with a 2,6-dimethylphenyl substituent. The presence of both aromatic and aliphatic components in its structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of 5-(2,6-dimethylphenyl)-3-methylpent-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of solid acid catalysts can facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste generation.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of 5-(2,6-dimethylphenyl)-3-methylpent-2-enoic acid.

    Reduction: Formation of 5-(2,6-dimethylphenyl)-3-methylpent-2-enol.

    Substitution: Formation of substituted aromatic derivatives, such as 2,6-dimethyl-4-nitrophenyl or 2,6-dimethyl-4-bromophenyl derivatives.

Scientific Research Applications

Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2,6-dimethylphenyl)-3-methylpentanoate
  • Ethyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate
  • Methyl 5-(2,6-dimethylphenyl)-3-ethylpent-2-enoate

Uniqueness

Methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate is unique due to its specific structural features, which combine both aromatic and aliphatic components

Properties

CAS No.

832712-93-3

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

methyl 5-(2,6-dimethylphenyl)-3-methylpent-2-enoate

InChI

InChI=1S/C15H20O2/c1-11(10-15(16)17-4)8-9-14-12(2)6-5-7-13(14)3/h5-7,10H,8-9H2,1-4H3

InChI Key

NUFYVHLXECOIGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=CC(=O)OC)C

Origin of Product

United States

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